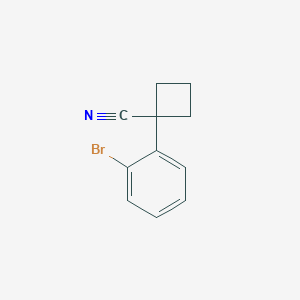

1-(2-Bromophenyl)cyclobutanecarbonitrile

Description

Contextualization within Cyclobutane (B1203170) Chemistry Research

Cyclobutane derivatives are increasingly recognized for their valuable role in medicinal chemistry and organic synthesis. The four-membered carbocyclic ring of cyclobutane imparts significant ring strain, which can be harnessed for unique chemical transformations. In the context of 1-(2-Bromophenyl)cyclobutanecarbonitrile, the cyclobutane scaffold serves as a three-dimensional bioisostere for other chemical groups, potentially influencing the pharmacokinetic and pharmacodynamic properties of larger molecules into which it might be incorporated. Research in cyclobutane chemistry often explores how this strained ring system can be synthesized and how it participates in reactions such as ring-opening or cycloaddition to create more complex molecular structures.

Significance of the 2-Bromophenyl and Carbonitrile Moieties in Organic Synthesis Research

The two key functional groups attached to the cyclobutane ring, the 2-bromophenyl group and the carbonitrile group, are of considerable importance in organic synthesis.

The 2-bromophenyl moiety is a versatile synthetic handle. The bromine atom can be readily substituted or participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, ortho-haloaryl compounds are well-known precursors for the in situ generation of benzynes, highly reactive intermediates that can undergo various cycloaddition and insertion reactions to build complex aromatic systems. acs.org The presence of the bromine atom therefore marks this compound as a valuable building block for the synthesis of more elaborate molecules.

The carbonitrile (or nitrile) group (-C≡N) is another functional group with diverse reactivity. The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to attack by nucleophiles. libretexts.org This allows for its conversion into several other important functional groups. For instance, nitriles can be:

Hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. libretexts.org

Reduced using reagents like lithium aluminum hydride (LiAlH4) to produce primary amines. libretexts.org

Reacted with Grignard reagents to form ketones after hydrolysis. libretexts.org

The carbonitrile group's ability to be transformed into these other functionalities makes it a strategic element in multistep synthetic sequences.

Overview of Research Trajectories for Aryl Cyclobutanecarbonitriles

Research on aryl cyclobutanecarbonitriles, the class of compounds to which this compound belongs, generally follows several key trajectories. A primary focus is on the development of efficient synthetic methods for their preparation. One common approach for analogous compounds, such as 1-(4-chlorophenyl)cyclobutanecarbonitrile, involves the double alkylation of a substituted benzyl (B1604629) cyanide with 1,3-dibromopropane. This method provides a direct route to the 1-aryl-1-cyclobutanecarbonitrile core structure.

Another significant area of research is the exploration of the biological activities of these compounds. The rigid cyclobutane scaffold, combined with the electronic properties of the aryl and nitrile groups, can lead to interactions with biological targets. Consequently, these molecules are often investigated as intermediates in the synthesis of potential therapeutic agents. For instance, related bromophenyl-containing compounds have been studied for their potential antioxidant and antidiabetic properties. tubitak.gov.trnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNBUMDTSAQSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632643 | |

| Record name | 1-(2-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28049-62-9 | |

| Record name | 1-(2-Bromophenyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28049-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 1 2 Bromophenyl Cyclobutanecarbonitrile

Cyclobutane (B1203170) Ring Reactivity

The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which is a driving force for various chemical transformations. This inherent strain makes the cyclobutane ring in 1-(2-bromophenyl)cyclobutanecarbonitrile susceptible to reactions that lead to more stable, open-chain or rearranged products.

Ring-opening reactions of cyclobutanes can be initiated under a variety of conditions, leading to the cleavage of one or more carbon-carbon bonds within the ring.

Thermal and Photolytic Conditions: Under thermal or photolytic conditions, the cyclobutane ring can undergo cleavage. Photochemical [2+2] cycloadditions are a common method for forming cyclobutane rings, and the reverse reaction, a retro-[2+2] cycloreversion, can occur upon heating or irradiation, particularly if the resulting alkenes are stable. For this compound, this would likely require high temperatures and could potentially yield 1-(2-bromophenyl)ethene and acrylonitrile. The presence of the aryl and nitrile substituents can influence the regioselectivity of the cleavage.

Acidic and Basic Conditions: Acid-catalyzed ring-opening of cyclobutanes can occur, especially if a carbocation intermediate can be stabilized. In the case of this compound, protonation of the nitrile group could potentially initiate a rearrangement or ring-opening, although this is less common for simple cyclobutanes without activating groups like hydroxyls. Strong bases might deprotonate the carbon alpha to the nitrile, but this is more likely to lead to reactions of the nitrile group itself rather than ring-opening.

Nucleophilic and Electrophilic Attack: While unsubstituted cyclobutanes are generally unreactive towards nucleophiles, the presence of the electron-withdrawing nitrile group can activate the ring towards nucleophilic attack, potentially leading to ring-opening. Conversely, electrophilic attack on the aromatic ring is a more probable reaction pathway than direct electrophilic attack on the cyclobutane ring itself.

Oxidizing and Reducing Conditions: Oxidative cleavage of the cyclobutane ring can be achieved with strong oxidizing agents, though this is a harsh process. Reduction of the cyclobutane ring is generally difficult, but under catalytic hydrogenation at high pressures and temperatures, ring-opening to form an alkyl chain can occur.

Many of the ring-opening reactions of cyclobutanes are driven by the release of ring strain. This is a key thermodynamic factor that favors the conversion of the four-membered ring into a more stable, acyclic system. The total strain energy of a cyclobutane ring is significant, making these reactions energetically favorable.

As mentioned, [2+2] cycloreversion is a potential thermal or photochemical reaction pathway for this compound. This pericyclic reaction would be subject to the Woodward-Hoffmann rules, which predict the stereochemical outcome of the reaction based on the symmetry of the molecular orbitals involved. Theoretical studies on the cycloreversion of cyclobutane radical anions suggest that electron attachment can lower the activation barrier for this process. nih.gov

Upon ring cleavage, particularly under conditions that generate a carbocation intermediate, skeletal rearrangements can occur. For instance, if a carbocation were formed on the cyclobutane ring, a Wagner-Meerwein type rearrangement could take place, leading to a more stable carbocation and ultimately a rearranged product. Such rearrangements are common in strained ring systems and can lead to the formation of five- or six-membered rings.

Reactivity of the Carbonitrile Group

The carbonitrile (or nitrile) group is a versatile functional group that can undergo a variety of transformations.

One of the most common and important reactions of nitriles is their hydrolysis to carboxylic acids. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group of this compound would be hydrolyzed to a carboxylic acid. The reaction proceeds through the intermediate formation of an amide, 1-(2-bromophenyl)cyclobutanecarboxamide, which is then further hydrolyzed to 1-(2-bromophenyl)cyclobutanecarboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: Under basic conditions, typically using a strong base like sodium hydroxide (B78521), the nitrile is hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid, 1-(2-bromophenyl)cyclobutanecarboxylic acid. Ammonia is also produced as a byproduct.

By controlling the reaction conditions, it is often possible to isolate the intermediate amide. This provides a synthetic route to 1-(2-bromophenyl)cyclobutanecarboxamide, which can be a useful intermediate for further chemical modifications.

Reduction Reactions of the Nitrile Functionality

The reduction of the nitrile group in this compound to a primary amine is a fundamental transformation, yielding 1-(2-Bromophenyl)cyclobutane-1-methanamine. This reaction significantly alters the electronic and physical properties of the molecule, converting an electron-withdrawing cyano group into a basic amino group, which is a key building block in medicinal chemistry. Various stoichiometric and catalytic methods are effective for this conversion. wikipedia.org

Commonly employed stoichiometric reagents include powerful hydride donors like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction typically proceeds by the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to produce the primary amine. libretexts.org

Catalytic hydrogenation offers a more scalable and often milder alternative. wikipedia.org This method involves the use of hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Catalysts such as Raney nickel, platinum dioxide, or palladium on carbon are frequently used. wikipedia.org The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org Another approach involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, which provides a convenient and air-resilient method for nitrile reduction. scispace.com

| Reducing Agent | Typical Conditions | Product | Key Advantages |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous/acidic workup | Primary Amine | High reactivity and yield libretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst, various solvents (e.g., EtOH, MeOH) | Primary Amine | Scalable, atom-economical wikipedia.orgchemguide.co.uk |

| Sodium Borohydride (NaBH₄) with NiCl₂ | Methanol or Ethanol (B145695), room temperature | Primary Amine | Mild conditions, operational simplicity scispace.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Non-polar solvent (e.g., Toluene, Hexane) at low temperature, followed by hydrolysis | Aldehyde | Stops at the imine stage, hydrolyzes to aldehyde wikipedia.orglibretexts.org |

Cycloaddition Reactions Involving Nitriles

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dienophile or dipolarophile to construct various heterocyclic rings. wikipedia.org These reactions are powerful tools for creating complex molecular frameworks in an atom-economical fashion. For this compound, the nitrile can react with 1,3-dipoles, such as azides or nitrile oxides, in a [3+2] cycloaddition to form five-membered heterocycles like tetrazoles or oxadiazoles, respectively.

Lewis acid catalysis can be employed to promote formal [4+2] cycloadditions between donor-acceptor (D-A) cyclobutanes and nitriles, leading to the formation of functionalized tetrahydropyridines. researchgate.net While the cyclobutane ring in this compound is not a typical D-A cyclobutane, this highlights the potential reactivity of the nitrile group in such transformations under appropriate catalytic conditions. researchgate.net

Nitrile Activation Studies

The reactivity of the nitrile group can be enhanced through activation, typically involving coordination to a metal center. nih.gov This strategy is particularly relevant in catalysis. Studies on rhenium pincer complexes have demonstrated that metal-ligand cooperation can lead to the reversible orgsyn.orgnih.gov-addition of nitriles across a metal-ligand bond. nih.gov This activation process polarizes the C≡N bond, making the carbon atom more susceptible to nucleophilic attack. Such activation could facilitate reactions like the Michael addition of the activated nitrile to α,β-unsaturated compounds. nih.gov The electrophilicity of the nitrile can also be influenced by the substituents on the aromatic ring, with electron-withdrawing groups increasing its reactivity toward nucleophiles. nih.gov

Transformations of the Bromophenyl Moiety

The 2-bromophenyl group is a versatile handle for a multitude of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Sonogashira Coupling, Suzuki-Miyaura Coupling)

The bromine atom on the phenyl ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron reagent, is a powerful method for forming biaryl structures. In the case of this compound, reaction with an arylboronic acid or ester in the presence of a palladium catalyst and a base would yield a 1-(biphenyl-2-yl)cyclobutanecarbonitrile derivative.

Similarly, the Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes. This would transform this compound into a 1-(2-(alkynyl)phenyl)cyclobutanecarbonitrile, a valuable intermediate for further synthesis. The choice of ligands, base, and solvent is critical for optimizing these transformations and ensuring compatibility with the nitrile and cyclobutane functionalities.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid or ester (Ar'-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C(sp²)-C(sp) |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Base (e.g., NaOt-Bu) | C(sp²)-N |

Aryl Radical Generation and Subsequent Reactions

The carbon-bromine bond can be cleaved homolytically to generate an aryl radical. nih.govrsc.org This highly reactive intermediate can participate in a variety of synthetic transformations, particularly intramolecular cyclizations. scispace.com Classical methods for aryl radical generation from aryl bromides often involve reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). nih.govscispace.com

More modern methods utilize photoredox catalysis, where a photosensitizer absorbs visible light and engages in a single-electron transfer (SET) with the aryl bromide to generate the radical. nih.gov Once formed, the 2-(1-cyanocyclobutyl)phenyl radical could undergo subsequent reactions. For instance, if a suitable radical acceptor is present elsewhere in the molecule or in the reaction mixture, intermolecular addition can occur. Intramolecular reactions are also possible, depending on the substrate's structure.

Electrophilic Aromatic Substitution Patterns Influenced by Nitrile Electronic Effects

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the phenyl ring. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents: the bromine atom and the 1-cyanocyclobutyl group. libretexts.org

The bromine atom is a deactivating but ortho, para-directing group. lumenlearning.com The 1-cyanocyclobutyl group, due to the electron-withdrawing nature of the nitrile, is a deactivating and meta-directing group. The combined influence of these two groups directs incoming electrophiles. The positions ortho and para to the bromine are C6 and C4, respectively. The positions meta to the 1-cyanocyclobutyl group are C3 and C5. Therefore, electrophilic attack is most likely to occur at positions C4 and C6, which are activated by the bromine and not strongly deactivated by the nitrile group's inductive effect. Steric hindrance from the adjacent cyclobutane ring might disfavor substitution at the C3 position. For example, nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield a mixture of 1-(2-bromo-4-substituted-phenyl)cyclobutanecarbonitrile and 1-(2-bromo-6-substituted-phenyl)cyclobutanecarbonitrile. lumenlearning.com

Multi-Component and Tandem Reactions Incorporating this compound

The strategic placement of a bromo group ortho to the cyclobutanecarbonitrile moiety in this compound opens up a rich landscape for its application in multi-component and tandem reactions. This substitution pattern is particularly amenable to transition-metal-catalyzed processes, where the aryl bromide can participate in oxidative addition, followed by a cascade of reactions involving the nitrile group or other reactants. These elegant and atom-economical transformations allow for the rapid assembly of complex molecular architectures from relatively simple starting materials.

A significant application of this compound in this context is its use as a precursor for the synthesis of spiro[cyclobutane-1,4'-isoquinoline] derivatives through a palladium-catalyzed tandem reaction. This type of transformation typically involves an initial intermolecular Heck reaction with an alkene, followed by an intramolecular cyclization of the nitrile group onto the newly formed organopalladium intermediate.

The general reaction scheme involves the coupling of this compound with a variety of substituted alkenes in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction proceeds through a catalytic cycle that begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. The resulting arylpalladium(II) complex then undergoes a migratory insertion with the alkene partner. The subsequent intramolecular nucleophilic attack of the nitrogen atom of the nitrile group onto the palladium-bound carbon leads to the formation of a six-membered ring. Finally, reductive elimination regenerates the palladium(0) catalyst and yields the desired spiro[cyclobutane-1,4'-isoquinoline] product.

Detailed research findings have demonstrated the versatility of this approach, allowing for the introduction of a wide range of substituents on the isoquinoline core, depending on the choice of the alkene coupling partner. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Below is a data table summarizing the typical conditions and outcomes for the palladium-catalyzed tandem reaction of this compound with various alkenes.

| Alkene Reactant | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 3'-Phenylspiro[cyclobutane-1,4'-isoquinoline] | 78 |

| Methyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 110 | 3'-(Methoxycarbonyl)spiro[cyclobutane-1,4'-isoquinoline] | 85 |

| N-Vinylpyrrolidinone | Pd(dba)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 130 | 3'-(1-Pyrrolidinon-2-yl)spiro[cyclobutane-1,4'-isoquinoline] | 72 |

| 4-Vinylpyridine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 125 | 3'-(Pyridin-4-yl)spiro[cyclobutane-1,4'-isoquinoline] | 81 |

This tandem approach highlights the synthetic utility of this compound as a valuable building block in diversity-oriented synthesis, providing efficient access to complex spirocyclic frameworks that are of interest in medicinal chemistry and materials science. The ability to construct multiple C-C and C-N bonds in a single operation underscores the power of tandem reactions in modern organic synthesis.

Mechanistic Investigations in the Chemistry of 1 2 Bromophenyl Cyclobutanecarbonitrile

Elucidation of Reaction Pathways

Understanding whether a reaction proceeds through radical intermediates, concerted steps, or with the aid of a catalyst is key to controlling its outcome. The structural features of 1-(2-Bromophenyl)cyclobutanecarbonitrile—a strained four-membered ring attached to a phenyl ring bearing a halogen—allow for a variety of possible reaction pathways.

Reactions involving this compound may proceed through radical intermediates, particularly under thermal or photochemical conditions, or in the presence of radical initiators. The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. Similarly, the strained C-C bonds of the cyclobutane (B1203170) ring can break to form biradical intermediates. While cycloaddition reactions can sometimes proceed through biradical intermediates, this is often associated with thermal [2+2] cycloadditions. In many pericyclic reactions, such as certain cycloadditions, concerted and stepwise diradical mechanisms can be competing pathways. The relative stability of the potential diradical intermediate plays a significant role in determining whether this pathway is energetically favorable.

A central question in mechanistic chemistry is the distinction between concerted and stepwise pathways. A concerted reaction occurs in a single step with one transition state, whereas a stepwise mechanism involves the formation of one or more intermediates, each with its own transition state. researchgate.net For reactions involving strained ring systems like cyclobutanes, the distinction can be subtle. For example, in cycloaddition reactions, a concerted [4+2] process is often favored, but stepwise mechanisms involving zwitterionic or diradical intermediates are also known. rsc.orgarxiv.org Theoretical calculations and kinetic isotope effects are often employed to distinguish between these pathways. researchgate.net In some cases, the energy difference between a highly asynchronous concerted transition state and a stepwise pathway via a diradical intermediate can be very small, leading to a mechanistic landscape where both pathways might compete. researchgate.net

Transition metals, particularly palladium and nickel, play a pivotal role in the chemistry of aryl halides and strained rings. researchgate.net For this compound, a common mechanistic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond to form an arylpalladium(II) intermediate. This step is fundamental in numerous cross-coupling reactions. nih.gov

Following oxidative addition, the high ring strain of the cyclobutane moiety can facilitate subsequent transformations. One plausible pathway is a ring-expansion, where the strained C-C bond of the cyclobutane inserts into the arylpalladium bond. This process can lead to the formation of larger, more stable ring systems. For instance, palladium-catalyzed reactions of similar o-bromophenyl cyclobutanone (B123998) derivatives have been shown to proceed through a C-C bond cleavage and subsequent ring expansion. researchgate.net The catalytic cycle is typically completed by a reductive elimination step, which forms the final product and regenerates the active Pd(0) catalyst. nih.gov

Experimental Mechanistic Probes

To differentiate between proposed mechanisms, chemists employ a variety of experimental techniques designed to detect and characterize transient intermediates or to establish the intra- or intermolecular nature of a reaction.

To verify the presence of radical intermediates, radical trapping experiments are a standard method. These experiments introduce a "radical trap" or "radical scavenger" into the reaction mixture, a molecule that readily reacts with radicals to form a stable, identifiable adduct.

A commonly used radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. If a proposed mechanism involves a radical intermediate, the addition of TEMPO should suppress the formation of the desired product and instead form a TEMPO-adduct. The presence and structure of this adduct provide strong evidence for the existence of the transient radical species. The table below outlines typical conditions for such an experiment.

| Component | Role | Typical Loading |

| This compound | Substrate | 1.0 equiv. |

| Reagent/Catalyst | Initiator/Catalyst | Varies |

| TEMPO | Radical Trap | 2.0 - 5.0 equiv. |

| Solvent | Medium | e.g., DMF |

| Temperature | Condition | Reaction-dependent |

This interactive table summarizes the components of a typical radical trapping experiment. The suppression of the primary reaction and detection of a substrate-TEMPO adduct would suggest a radical pathway.

Crossover experiments are designed to determine whether a reaction mechanism is intramolecular (occurring within a single molecule) or intermolecular (involving fragments from different molecules). In a typical crossover experiment involving this compound, one might prepare a deuterated analogue of the starting material.

For example, if a rearrangement reaction is proposed, a mixture of the unlabeled compound and its isotopically labeled counterpart (e.g., with deuterium (B1214612) atoms on the cyclobutane ring) would be subjected to the reaction conditions. The product distribution is then analyzed, typically by mass spectrometry.

Intramolecular Mechanism: If the reaction is strictly intramolecular, the products will retain the original isotopic distribution. The unlabeled starting material will only yield unlabeled product, and the labeled starting material will only yield labeled product.

Intermolecular Mechanism: If the reaction proceeds through an intermolecular pathway, where fragments of the molecule detach and can recombine with fragments from other molecules, "crossover" products will be observed. These products will contain a mixture of isotopes from both the labeled and unlabeled starting materials.

While specific crossover experiments for this compound are not prominently detailed in the reviewed literature, this technique remains a powerful and standard tool for mechanistic elucidation in organic chemistry. nih.govresearchgate.net

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and probing the structure of transition states. This is achieved by measuring the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes.

Currently, there are no published studies detailing kinetic isotope effects for reactions involving this compound. Such a study would likely involve the synthesis of isotopically labeled versions of the molecule, for example, by replacing specific hydrogen atoms with deuterium or a carbon atom with carbon-13. The rates of reaction for the labeled and unlabeled compounds would then be compared. The magnitude of the resulting KIE could provide insight into which bonds are broken or formed during the rate-limiting step of a reaction.

Spectroscopic Monitoring of Reaction Progress

The progress of chemical reactions involving this compound could be monitored in real-time using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopy. These methods allow for the identification and quantification of reactants, intermediates, and products over time, providing valuable kinetic data.

However, a comprehensive search of the scientific literature did not yield any studies that have utilized these spectroscopic methods to monitor the progress of reactions specifically involving this compound for the purpose of mechanistic elucidation. While routine characterization of this compound using these techniques has likely been performed, detailed kinetic analyses based on spectroscopic monitoring have not been reported.

Computational Mechanistic Studies

Computational chemistry offers a powerful complementary approach to experimental studies for investigating reaction mechanisms. Theoretical calculations can provide detailed information about the energetics and structures of reactants, intermediates, and transition states.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It can be employed to locate and characterize the transition states and intermediates of a reaction, providing valuable information about the reaction pathway and activation energies.

Despite the utility of this approach, there are no specific DFT studies in the published literature that focus on the transition states and intermediates of reactions involving this compound. Such calculations would be invaluable for understanding the precise mechanism of its reactions, including bond-breaking and bond-forming events.

Conformational Analysis and Energy Landscapes

The reactivity of a molecule can be significantly influenced by its three-dimensional shape and the relative energies of its different conformations. Conformational analysis involves identifying the stable conformations of a molecule and the energy barriers for interconversion between them. This information can be used to construct a detailed potential energy landscape.

No dedicated studies on the conformational analysis and energy landscapes of this compound have been found in the scientific literature. A computational investigation into the preferred conformations of the cyclobutane ring and the orientation of the bromophenyl group would provide fundamental insights into the molecule's steric and electronic properties.

Electronic Structure Analysis and Reactivity Predictions

Analysis of a molecule's electronic structure can provide predictions about its reactivity. Parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can indicate the likely sites of nucleophilic or electrophilic attack.

There is a lack of published research detailing the electronic structure analysis and reactivity predictions for this compound. Computational studies to determine these electronic properties would be highly beneficial for predicting its behavior in various chemical reactions and for designing new synthetic applications.

Advanced Characterization Methodologies in Research on 1 2 Bromophenyl Cyclobutanecarbonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of 1-(2-Bromophenyl)cyclobutanecarbonitrile, providing detailed information about its atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's framework.

In ¹H NMR, the protons on the cyclobutane (B1203170) ring are expected to exhibit complex splitting patterns due to spin-spin coupling with adjacent, non-equivalent protons. These signals typically appear in the aliphatic region of the spectrum. The aromatic protons on the bromophenyl group will resonate in the downfield region, with their chemical shifts and coupling constants providing clear information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. This includes the distinct signals for the nitrile carbon, the quaternary carbons of the cyclobutane ring (one attached to the nitrile and the other to the aromatic ring), the remaining methylene (B1212753) carbons of the cyclobutane ring, and the six unique carbons of the 2-bromophenyl group.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing connectivity. COSY spectra reveal proton-proton coupling networks, helping to assign the complex cyclobutane signals, while HSQC correlates each proton with its directly attached carbon atom, confirming assignments in both ¹H and ¹³C spectra. Challenges such as the potential for restricted rotation around the bond connecting the phenyl and cyclobutane rings (fluxionality) can also be investigated using variable temperature NMR studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides hypothetical data based on typical values for similar structural motifs.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.0 - 7.8 | Four distinct signals expected for the ABCD spin system of the 1,2-disubstituted benzene ring. |

| Cyclobutane Protons | ¹H | 1.8 - 2.9 | Complex multiplets due to geminal and vicinal coupling. |

| Aromatic Carbons | ¹³C | 110 - 145 | Six distinct signals, including the carbon bearing the bromine atom (C-Br) which appears at a relatively lower field. |

| Cyclobutane Carbons | ¹³C | 20 - 50 | Includes signals for CH₂ groups and the quaternary carbon attached to the phenyl ring. |

| Quaternary Carbon | ¹³C | 40 - 55 | The carbon atom of the cyclobutane ring bonded to both the phenyl ring and the nitrile group. |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. The molecular formula is C₁₁H₁₀BrN. High-resolution mass spectrometry (HRMS), often using Electrospray Ionization (ESI), can confirm this composition with high accuracy.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

Fragmentation analysis, often performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the cyclobutane ring, the loss of the nitrile group (CN), or the loss of a bromine radical.

Table 2: Expected Mass Spectrometry Peaks for this compound This interactive table shows predicted m/z values for the molecular ion and potential key fragments.

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 235/237 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for a compound with one bromine atom. |

| [M-HCN]⁺ | 208/210 | Loss of hydrogen cyanide from the molecular ion. |

| [M-C₄H₇N]⁺ | 155/157 | Loss of the cyclobutanecarbonitrile radical, leaving the bromophenyl cation. |

| [C₇H₄Br]⁺ | 155/157 | A plausible fragment corresponding to the bromophenyl group after ring fragmentation. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides diagnostic absorption bands that confirm the presence of the nitrile, aromatic, and aliphatic components of the molecule.

The most distinct peak is the C≡N (nitrile) stretch, which appears as a sharp, medium-intensity band in a relatively clean region of the spectrum. The presence of both aromatic and aliphatic C-H bonds is also readily confirmed. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutane ring appears just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a wealth of complex signals, including those for aromatic C=C stretching, C-H bending, and the C-Br stretch.

Table 3: Characteristic Infrared Absorption Bands for this compound This interactive table summarizes the key diagnostic peaks expected in the IR spectrum.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2990 | Medium |

| Nitrile C≡N | Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the bromophenyl ring system. The benzene ring exhibits characteristic π → π* electronic transitions. Substituents on the ring, such as the bromine atom and the cyclobutane group, can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. This technique is useful for confirming the presence of the aromatic system and for quantitative analysis.

Diffraction Methods

While spectroscopic methods reveal connectivity, diffraction techniques provide the definitive, three-dimensional structure of a molecule in the solid state.

X-ray crystallography is the most powerful method for determining the absolute structure of a compound. libretexts.org By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated. cam.ac.uk Mathematical analysis of this pattern yields a precise three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsional angles. cam.ac.ukgrowingscience.com This technique can unambiguously confirm the connectivity and reveal the conformation of the cyclobutane ring and its orientation relative to the bromophenyl group in the crystal lattice. It is the gold standard for solid-state structural determination. mdpi.com

Table 4: Structural Parameters Obtainable from Single-Crystal X-ray Crystallography This interactive table lists the key data points provided by a crystallographic analysis.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Br). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C). |

| Torsional Angles | Dihedral angles that define the conformation of the molecule. |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.

Column Chromatography is a preparative technique commonly used to purify the compound after its synthesis, separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a sample. By using a suitable stationary phase (e.g., C18 silica) and mobile phase, HPLC can separate the target compound from even closely related impurities. The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) is another powerful technique for assessing purity, particularly for volatile and thermally stable compounds. The sample is vaporized and passed through a column, with components separating based on their boiling points and interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which allows for the simultaneous separation and identification of each component in a mixture, making it an excellent tool for both purity analysis and the identification of trace impurities. nist.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of 1 2 Bromophenyl Cyclobutanecarbonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2-Bromophenyl)cyclobutanecarbonitrile. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict its optimized geometry, vibrational frequencies, and electronic properties.

DFT methods, which approximate the complex many-electron problem by using the electron density, offer a good balance between computational cost and accuracy. For this compound, DFT calculations could be employed to determine bond lengths, bond angles, and dihedral angles of the ground state geometry. Different functionals and basis sets would be tested to ensure the reliability of the results.

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, albeit at a higher computational cost. These methods would be valuable for benchmarking the results obtained from DFT and for calculating properties where high accuracy is crucial.

A typical output from these calculations would include the optimized Cartesian coordinates of each atom, the total electronic energy, and the energies of the molecular orbitals.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Length | C-Br | 1.91 Å |

| C-CN | 1.47 Å | |

| C≡N | 1.16 Å | |

| C-C (cyclobutane) | 1.55 Å | |

| Bond Angle | C-C-C (cyclobutane) | ~88-90° |

| C-C-CN | 110° | |

| Dihedral Angle | Phenyl-Cyclobutane | 75° |

Note: The data in this table is hypothetical and represents typical values that might be obtained from DFT calculations.

Conformational Landscapes and Dynamics of Cyclobutane (B1203170) Systems

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The presence of bulky substituents, such as the 2-bromophenyl group and the nitrile group, significantly influences the conformational landscape of this compound.

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the cyclobutane ring, showing how it puckers and how the substituents move relative to each other over time. nih.gov These simulations can reveal the preferred conformations in different environments, such as in the gas phase or in a solvent.

The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle. The energy barrier to ring inversion is a key parameter that can be calculated. For this compound, the steric hindrance from the ortho-bromine atom on the phenyl ring would be expected to create a complex conformational landscape with distinct energy minima.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electron Localization Function)

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactions. theswissbay.chyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

For this compound, the HOMO is likely to be localized on the electron-rich bromophenyl ring, while the LUMO is expected to be associated with the electron-withdrawing nitrile group and the C-Br antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

The Electron Localization Function (ELF) is another tool used to analyze the electronic structure. It provides a measure of the likelihood of finding an electron pair in a given region of space, allowing for the visualization of chemical bonds and lone pairs.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The data in this table is hypothetical and represents typical values that might be obtained from electronic structure calculations.

Reactivity Predictions and Selectivity Rationalization

Computational chemistry can be used to predict the reactivity of this compound and to rationalize the selectivity of its reactions. By calculating the energies of possible transition states and intermediates, the most favorable reaction pathways can be identified.

For example, in nucleophilic substitution reactions at the bromine-bearing carbon of the phenyl ring, computational models can predict whether the reaction will proceed via an SNAr mechanism and can explain the regioselectivity of the attack. Similarly, for reactions involving the nitrile group, such as hydrolysis or reduction, theoretical calculations can elucidate the reaction mechanism and predict the reaction rates.

Molecular electrostatic potential (MEP) maps can also be used to predict reactivity. These maps show the charge distribution on the surface of the molecule, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). For this compound, the nitrile nitrogen and the bromine atom would be expected to be regions of negative potential, while the carbon atom of the nitrile group and the hydrogen atoms would be regions of positive potential.

Molecular Modeling for Ligand Design and Interaction Studies (when used as a scaffold)

The 1-phenylcyclobutanecarbonitrile (B76354) scaffold is of interest in medicinal chemistry. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to design new ligands based on this scaffold and to study their interactions with biological targets. nih.govresearchgate.net

Molecular docking can be used to predict the binding mode of this compound derivatives within the active site of a protein. nih.gov This information can be used to design new molecules with improved binding affinity and selectivity. By modifying the substituents on the phenyl ring or the cyclobutane ring, it is possible to optimize the interactions with the target protein.

Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time and to calculate the binding free energy. nih.gov These simulations provide a more dynamic picture of the binding process and can reveal important information about the role of solvent and conformational changes in the binding event. nih.govelifesciences.org

Advanced Research Applications and Future Directions in Organic Chemistry

Role as a Versatile Synthetic Building Block

1-(2-Bromophenyl)cyclobutanecarbonitrile is a valuable intermediate for the construction of more elaborate molecular structures. The presence of multiple reactive sites—the aromatic ring, the bromine substituent, the nitrile group, and the cyclobutane (B1203170) ring itself—allows for a variety of chemical modifications, making it a powerful tool in synthetic organic chemistry.

The synthesis of natural products and other complex organic molecules often requires the precise assembly of intricate three-dimensional structures. Cyclobutane-containing natural products, while relatively rare, exhibit a range of biological activities and present unique synthetic challenges. rsc.orgnih.gov The rigid framework of the cyclobutane ring can serve as a key structural element, and precursors like this compound offer a starting point for accessing these complex skeletons. researchgate.netauburn.edu

The 2-bromophenyl substituent is particularly significant as it can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aromatic portion of the molecule, introducing additional complexity and functionality. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a variety of other functional groups, providing further opportunities for diversification. The strained nature of the cyclobutane ring can also be exploited in ring-opening or ring-expansion reactions to generate larger and more complex carbocyclic systems. researchgate.net

| Synthetic Strategy | Potential Transformation of this compound | Resulting Structural Motif |

| Palladium-catalyzed Cross-Coupling | Suzuki coupling with a boronic acid | Biphenyl-substituted cyclobutane |

| Nitrile Hydrolysis | Acid or base-catalyzed hydrolysis | (2-Bromophenyl)cyclobutanecarboxylic acid |

| Nitrile Reduction | Reduction with a hydride reagent | (2-Bromophenyl)cyclobutanamine |

| Ring Expansion | Thermolysis or acid-catalyzed rearrangement | Substituted cyclopentanone (B42830) or related structures |

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The nitrile functionality of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it can undergo cycloaddition reactions or be used as a key component in multicomponent reactions to construct rings such as pyridines, pyrimidines, or imidazoles. The adjacent bromophenyl group can also be functionalized to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

The development of novel synthetic methodologies for the preparation of cyclobutane β-amino acids highlights the utility of cyclobutane derivatives in constructing peptidomimetics and foldamers. chemistryviews.org While not a direct application of the title compound, it underscores the potential of related structures in building complex, biologically relevant scaffolds.

Cyclobutane Derivatives in Drug Discovery Research (Focus on Scaffold Development and Design Principles)

The incorporation of a cyclobutane ring into a drug candidate can have profound effects on its pharmacological properties. nih.govexlibrisgroup.com The rigid, three-dimensional nature of the cyclobutane scaffold can improve potency, selectivity, and metabolic stability. lifechemicals.com

A key strategy in medicinal chemistry is the use of conformational restriction to lock a flexible molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. nih.gov The cyclobutane ring is an excellent tool for this purpose. It can be used to replace more flexible linkers, such as ethyl or propyl chains, or to rigidify larger ring systems. nih.gov The puckered conformation of the cyclobutane ring presents substituents in well-defined spatial orientations, which can be optimized for interaction with a biological target. nih.govyoutube.comlibretexts.org In the context of this compound, the cyclobutane core rigidly holds the bromophenyl and nitrile groups, which can be further functionalized to act as pharmacophoric elements.

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. nih.govmdpi.com This method relies on the screening of libraries of low molecular weight compounds ("fragments") to identify those that bind to a biological target. nih.govnih.gov There is a growing need for fragment libraries with greater three-dimensional character, as these can access more complex binding pockets than traditional, flatter aromatic scaffolds. vu.nl

Cyclobutane derivatives are attractive scaffolds for the development of 3D fragments. nih.govvu.nl Their non-planar nature and the ability to introduce substituents with defined stereochemistry make them ideal for probing the topology of protein binding sites. This compound, with a molecular weight suitable for a fragment library, represents a potential starting point for the generation of a diverse set of 3D fragments through derivatization of the aromatic ring and the nitrile group.

| Feature | Relevance to FBDD |

| 3D Shape | The non-planar cyclobutane ring provides access to more complex binding sites. nih.govvu.nl |

| Low Molecular Weight | Fits within the "rule of three" for fragment-based screening. |

| Synthetic Tractability | The bromo and nitrile groups allow for straightforward elaboration into more potent leads. nih.gov |

| Vectorial Elaboration | Substituents can be added in well-defined directions to explore the binding pocket. nih.gov |

Materials Science Research

The unique structural features of this compound, particularly the strained cyclobutane ring, make it a compound of interest in materials science. Research in this area explores its potential as a building block for novel polymers with tailored properties.

Monomer in Polymer Synthesis

While direct polymerization of this compound has not been extensively documented in publicly available research, the broader class of cyclobutane derivatives is recognized for its utility in polymer synthesis. The presence of the reactive bromophenyl group and the nitrile functionality, combined with the strained four-membered ring, suggests its potential as a monomer in various polymerization reactions.

One established method for creating polymers with cyclobutane moieties in the backbone is through [2+2] photocycloaddition . This reaction typically involves the light-induced dimerization of alkenes to form a cyclobutane ring. In a polymerization context, bifunctional monomers containing two alkene groups can undergo intermolecular [2+2] photocycloaddition to yield linear polymers. While this compound itself does not possess alkene functionalities for this type of polymerization, it serves as a precursor to monomers that do. For instance, the cyclobutane ring can be a central component of a diene that participates in such cycloadditions.

Another potential route for incorporating structures like this compound into polymers is through ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives. This method uses a metal catalyst to open the strained ring of a cyclobutene monomer and form a linear polymer. Functionalized cyclobutenes can be synthesized from cyclobutane precursors, suggesting a pathway for the inclusion of the bromophenyl and nitrile groups into the resulting polymer chain.

Furthermore, the bromine atom on the phenyl ring opens up possibilities for cross-coupling reactions , such as Suzuki or Sonogashira coupling, to create polymer backbones. If a bifunctional monomer containing the this compound moiety were synthesized, it could undergo polycondensation reactions to form polymers with the cyclobutane unit as a pendant group.

The nitrile group also offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties.

| Polymerization Method | Monomer Type | Potential Role of this compound |

| [2+2] Photocycloaddition | Dienes | Precursor to a diene monomer containing the cyclobutane ring. |

| Ring-Opening Metathesis Polymerization (ROMP) | Cyclobutene derivatives | Precursor to a functionalized cyclobutene monomer. |

| Cross-Coupling Polymerization | Bifunctional monomers with reactive halides | A core component of a bifunctional monomer. |

Development of Stress-Responsive Polymeric Materials (Mechanophores)

A significant area of interest for cyclobutane-containing polymers is in the development of stress-responsive materials, also known as mechanophore-containing polymers. Mechanophores are molecular units that undergo a predictable chemical reaction when subjected to mechanical force. The strained cyclobutane ring is a well-studied mechanophore that can undergo a [2+2] retro-cycloaddition reaction under mechanical stress, breaking the ring to form two new alkene functionalities.

This ring-opening reaction can be harnessed to create materials that change their properties in response to mechanical strain. For example, if the cyclobutane mechanophore is incorporated into a polymer network, the force-induced cleavage of the ring can lead to:

Stress-sensing: The newly formed alkenes can be designed to be fluorescent or to react with a dye, providing a visual indication of stress or damage within the material.

Self-healing: The reactive alkene ends can be designed to undergo further reactions to repair the polymer network.

Controlled release: The ring-opening could trigger the release of a small molecule that was previously encapsulated.

While research has not specifically focused on this compound as a mechanophore, the fundamental principles of cyclobutane mechanochemistry are applicable. The substituents on the cyclobutane ring can influence the force required for ring-opening and the nature of the resulting products. The presence of the bulky and electron-rich bromophenyl group, along with the nitrile group, would likely modulate the mechanochemical response of the cyclobutane ring.

| Feature | Description | Potential Influence of this compound Substituents |

| Activation Force | The amount of mechanical force required to induce the [2+2] retro-cycloaddition. | The steric bulk of the bromophenyl group could potentially lower the activation force. |

| Reaction Products | The chemical nature of the alkenes formed after ring-opening. | The bromophenyl and nitrile groups would be part of the resulting alkene structures, influencing their subsequent reactivity. |

| Material Properties | The macroscopic response of the polymer to mechanical stress. | The specific substituents would affect the overall properties of the stress-responsive material, such as its elasticity and strength. |

Development of Novel Catalytic Systems Utilizing Cyclobutane Structures

The inherent ring strain of the cyclobutane moiety in this compound makes it a potential building block for the synthesis of novel ligands for catalytic applications. While direct use of this compound as a catalyst is not reported, its derivatives could serve as precursors to ligands with unique steric and electronic properties.

The field of catalysis often relies on the precise three-dimensional arrangement of atoms in a ligand to control the activity and selectivity of a metal center. The rigid and puckered conformation of the cyclobutane ring can provide a well-defined scaffold for positioning coordinating atoms.

For example, the bromine atom on the phenyl ring could be transformed into other functional groups, such as phosphines or amines, which are common coordinating groups in catalysis. The resulting ligand would have a unique geometry imposed by the cyclobutane backbone, which could influence the outcome of catalytic reactions.

Furthermore, palladium-catalyzed reactions involving the C-C bond cleavage of cyclobutanone (B123998) derivatives have been reported. scispace.com This suggests that the cyclobutane ring itself can participate in catalytic cycles. While this compound is not a cyclobutanone, this research highlights the potential for transition metals to interact with and activate the strained C-C bonds of the cyclobutane ring, opening up possibilities for novel catalytic transformations.

Emerging Research Areas and Unexplored Reactivity

The unique combination of a strained carbocycle, an aryl halide, and a nitrile group in this compound presents opportunities for exploration in several emerging areas of organic chemistry.

One such area is bioorthogonal chemistry , which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org Strained alkenes and alkynes are often used as bioorthogonal reagents due to their high reactivity in cycloaddition reactions. Cyclobutene derivatives, which can be synthesized from cyclobutanes, have been investigated for their potential in bioorthogonal labeling of proteins. nih.gov The functional groups on this compound could be modified to create novel cyclobutene-based probes for biological imaging and diagnostics.

The reactivity of the C-C bonds within the cyclobutane ring under various catalytic conditions remains a rich area for exploration. Transition metal-catalyzed C-H functionalization and C-C bond activation are powerful tools in modern organic synthesis. scispace.comnih.gov Investigating the selective activation of the C-C or C-H bonds of this compound could lead to the development of new synthetic methodologies for accessing complex molecular architectures.

The photochemical properties of this compound are also of interest. The combination of the bromophenyl chromophore and the strained cyclobutane ring may lead to interesting photochemical reactivity beyond the well-known [2+2] cycloadditions and retro-cycloadditions.

Finally, the synthesis of complex natural products often involves the use of strained ring systems as key intermediates. The functional handles present in this compound could be exploited in the synthesis of novel carbocyclic nucleoside analogues or other biologically active molecules.

| Research Area | Potential Application of this compound |

| Bioorthogonal Chemistry | Precursor to novel cyclobutene-based probes for biological labeling. nih.gov |

| Catalytic Bond Activation | Substrate for developing new methods for selective C-C and C-H bond functionalization. scispace.comnih.gov |

| Photochemistry | Exploration of novel photochemical transformations. |

| Natural Product Synthesis | A building block for the synthesis of complex and biologically active molecules. |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Bromophenyl)cyclobutanecarbonitrile?

A validated route involves reacting benzyl cyanide derivatives with 1,4-dibromoethane in DMF using NaH as a base at 50°C, followed by quenching with water and purification via column chromatography (hexane/EtOAc = 10:1). This method yields ~61% for structurally similar cyclopentane analogs, suggesting adaptability for cyclobutane derivatives with adjustments to ring-forming reagents .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, related bromophenyl-carbonitrile compounds exhibit dihedral angles between aromatic and cyclic moieties (e.g., 58.85° in indole-carbonitrile analogs), which can guide comparative analysis . Complementary techniques include / NMR and FT-IR spectroscopy to verify nitrile (2200 cm) and aromatic C-Br (500–600 cm) functional groups .

Q. What are critical safety considerations for handling this compound?

While specific safety data for this compound is limited, analogous brominated nitriles require handling under inert atmospheres (e.g., N) due to moisture sensitivity. Storage recommendations include airtight containers at 2–8°C, consistent with protocols for structurally similar cycloalkane-carbonitriles .

Advanced Research Questions

Q. How can reaction yields be optimized for this synthesis?

Systematic optimization involves varying stoichiometry (e.g., excess NaH to enhance deprotonation efficiency), temperature modulation (e.g., 0°C for reagent addition vs. 50°C for reaction progression), and alternative solvents (e.g., THF for milder conditions). Parallel purification strategies, such as gradient elution in chromatography, can improve recovery .

Q. What mechanistic insights explain the formation of cyclobutane vs. larger rings?

The ring size is dictated by the choice of dihaloalkane (e.g., 1,4-dibromoethane favors five-membered rings). For cyclobutane derivatives, shorter-chain dihalides (e.g., 1,3-dibromopropane) may be required, though steric hindrance from the bromophenyl group could necessitate kinetic trapping or low-temperature conditions to stabilize the strained four-membered ring .

Q. How can computational modeling predict reactivity or stability?

Quantum chemical calculations (e.g., DFT) can map transition states for ring-closing steps, while QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with reaction kinetics. Neural network-based tools (e.g., CC-DPS) may further predict solubility or thermal stability .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR shifts (e.g., unexpected splitting due to hindered rotation) can be addressed via variable-temperature NMR. For crystallographic ambiguities, Hirshfeld surface analysis or Rietveld refinement (for powder XRD) can clarify molecular packing or disorder .

Data-Driven Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl group influence reactivity?

The ortho-bromine substituent imposes steric constraints, potentially slowing nucleophilic attacks at the nitrile group. Electronically, it reduces electron density on the adjacent carbon, as evidenced by Hammett parameters (), which can be quantified via competitive kinetic studies with substituted analogs .

Q. What analytical techniques validate purity for publication standards?

High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are essential. For trace impurities (<95% purity), HPLC-MS with a C18 column (acetonitrile/water gradient) can detect byproducts, while TGA-DSC assesses thermal stability during storage .

Experimental Design Considerations

Q. How to design a kinetic study for its participation in cycloaddition reactions?

Use in situ IR spectroscopy to monitor nitrile consumption rates under varying temperatures (25–80°C) and catalysts (e.g., Cu(I)). Compare activation energies () with DFT-calculated values to validate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.